P,P-Dimethyl-N-phenyl-N-(trimethylstannyl)phosphinothioic amide
Description
P,P-Dimethyl-N-phenyl-N-(trimethylstannyl)phosphinothioic amide: is a specialized organophosphorus compound. It is characterized by the presence of a phosphinothioic amide group, which includes a phosphorus atom bonded to sulfur and nitrogen atoms. The compound also features a trimethylstannyl group, which is a tin-containing moiety. This unique structure imparts distinct chemical properties and reactivity to the compound.
Properties
CAS No. |
62419-16-3 |
|---|---|
Molecular Formula |
C11H20NPSSn |
Molecular Weight |
348.03 g/mol |
IUPAC Name |
N-dimethylphosphinothioyl-N-trimethylstannylaniline |
InChI |
InChI=1S/C8H11NPS.3CH3.Sn/c1-10(2,11)9-8-6-4-3-5-7-8;;;;/h3-7H,1-2H3;3*1H3;/q-1;;;;+1 |
InChI Key |
YKLVLEGVYCJZBP-UHFFFAOYSA-N |
Canonical SMILES |
CP(=S)(C)N(C1=CC=CC=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P,P-Dimethyl-N-phenyl-N-(trimethylstannyl)phosphinothioic amide typically involves the reaction of a phosphinothioic amide precursor with a trimethylstannyl reagent. One common method is the ortho-lithiation of N,N-diisopropyl-P,P-diphenylphosphinothioic amide using n-butyllithium (n-BuLi) in the presence of tetramethylethylenediamine (TMEDA) in diethyl ether, followed by electrophilic trapping with trimethylstannyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized nature and limited commercial applications. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: P,P-Dimethyl-N-phenyl-N-(trimethylstannyl)phosphinothioic amide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other electrophiles.
Oxidation and Reduction: The phosphorus and sulfur atoms can participate in oxidation and reduction reactions.
Cross-Coupling Reactions: The compound can undergo Suzuki cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
n-Butyllithium (n-BuLi): Used for ortho-lithiation.
TMEDA: A ligand that stabilizes the lithiated intermediate.
Trimethylstannyl Chloride: An electrophile for trapping the lithiated intermediate.
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Functionalized Derivatives: The compound is used as an intermediate in the synthesis of various functionalized derivatives, which can be further utilized in organic synthesis.
Biology and Medicine:
Potential Biological Activity:
Industry:
Specialized Applications: Due to its unique structure, the compound may find applications in specialized industrial processes, particularly those involving organophosphorus chemistry.
Mechanism of Action
The mechanism of action of P,P-Dimethyl-N-phenyl-N-(trimethylstannyl)phosphinothioic amide involves its reactivity towards electrophiles and nucleophiles. The trimethylstannyl group can be substituted by various electrophiles, leading to the formation of new bonds. The phosphorus and sulfur atoms can participate in redox reactions, altering the oxidation state of the compound and enabling further chemical transformations .
Comparison with Similar Compounds
N,N-Dimethyl-P,P-diphenylphosphinothioic amide: A related compound with similar reactivity but lacking the trimethylstannyl group.
Phosphinothioic Amides: A broader class of compounds with varying substituents on the phosphorus and nitrogen atoms.
Uniqueness:
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